molecular formula C6H5ClN2O2 B145470 2-Amino-6-chloronicotinic acid CAS No. 58584-92-2

2-Amino-6-chloronicotinic acid

Cat. No. B145470
CAS RN: 58584-92-2
M. Wt: 172.57 g/mol
InChI Key: INERBKPRIWEQRQ-UHFFFAOYSA-N
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Description

2-Amino-6-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It has an average mass of 172.569 Da and a monoisotopic mass of 172.003952 Da .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-chloronicotinic acid consists of a pyridine ring substituted with a carboxylic acid group, an amino group, and a chlorine atom . The molecule has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .


Physical And Chemical Properties Analysis

2-Amino-6-chloronicotinic acid has a density of 1.6±0.1 g/cm3 . It has a boiling point of 520.7±50.0 °C at 760 mmHg . The compound has a molar refractivity of 40.4±0.3 cm3 . It also has a polar surface area of 76 Å2 .

Scientific Research Applications

Biotransformation and Biocatalysis

  • A study highlighted the isolation of a bacterium capable of mineralizing 6-chloronicotinic acid, involving the hydrolytic dechlorination to 6-hydroxynicotinic acid and further metabolism via the nicotinic acid pathway (Shettigar et al., 2012).
  • Another research identified Rhodococcus erythropolis as a strain capable of converting 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, a precursor in pesticide and medicine synthesis (Jin et al., 2011).

Chemical Synthesis and Applications

  • A study discussed the electrosynthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine, highlighting its potential in chemical synthesis (Gennaro et al., 2004).
  • Microwave-assisted synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid was explored, showcasing advanced synthetic techniques (Quevedo et al., 2009).

Molecular Structure and Spectroscopy

  • A study provided insights into the molecular structure and vibrations of 6-chloronicotinic acid using Fourier transform infrared and Raman spectroscopy (Karabacak & Kurt, 2008).
  • Research on the solid-liquid equilibrium behavior of 6-Chloronicotinic acid in various solvents was conducted, combining thermodynamic analysis and molecular dynamic simulation (Guo et al., 2021).

Biomedical Applications

  • Synthesis of HYNIC analogues, including 6-hydrazinonicotinic acid, was explored for their application as bifunctional chelators for technetium in medical imaging (Meszaros et al., 2011).

Future Directions

The future directions of research on 2-Amino-6-chloronicotinic acid could involve further exploration of its synthesis, reactivity, and potential applications. For instance, understanding its biodegradation and biotransformation processes could be beneficial for environmental remediation .

properties

IUPAC Name

2-amino-6-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INERBKPRIWEQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483048
Record name 2-Amino-6-chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloronicotinic acid

CAS RN

58584-92-2
Record name 2-Amino-6-chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chloronicotinic acid
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Synthesis routes and methods I

Procedure details

A solution of 2,6-dichloronicotinic acid (10 g, 46.9 mmol, Aldrich 90%) was dissolved in concentrated ammonium hydroxide (100 mL, 29.4%, Fisher) and heated at 130-160° C. in a pressure bottle for 1-2 days before solvent was removed in vacuo. The residue was treated with water and the pH was lowered to ˜8 with concentrated hydrochloric acid. The resulting mixture was extracted with ethyl acetate and the combined organic extracts were washed with brine, dried, concentrated and the crude product was recrystallized from ethyl acetate to give 2-Amino-6-chloro-nicotinic acid as white crystalline (2.74g, 34 % yield). HRMS, observed: 172.0042, Calcd for M+: 172.0040
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,6-dichloro-nicotinic acid (31 g, 0.14 mol) and 28% aqueous ammonia solution (200 mL) was stirred in a sealed tube for 10 hours at 135° C. This reaction solution was cooled to room temperature, and the excess ammonia gas was removed under a reduced pressure. Water was added to the residue to a total of 1000 mL, the mixture was cooled to 0° C., and citric acid was added to a pH being about 6. The precipitated solids were filtered out to obtain the title compound (12 g, 49%).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
49%

Synthesis routes and methods III

Procedure details

To a mixture of 2,6-dichloronicotinic acid (40 g (purity: 90%), 0.19 mol), acetoamide (80 g, 1.4 mol), potassium carbonate (78 g, 0.56 mol), copper (I) chloride (0.93 g, 9.4 mmol) and xylene (80 mL) was added tris(2-(2-methoxyethoxy)ethyl)amine (3.0 mL, 9.4 mmol), which was stirred overnight at 145° C. After allowing to cool on standing, to the reaction mixture was added copper (I) chloride (0.46 g, 4.6 mmol), followed by stirring overnight at 145° C. After cooling the reaction mixture to 105° C., water (100 mL) was added followed by stirring for 1 hour at the same temperature and allowing to cool to room temperature on standing. After neutralizing the reaction mixture with 5 N hydrochloric acid (150 mL) and aqueous citric acid, ethyl acetate was added. This mixture was filtered through Celite. After separating the organic phase and washing with sat. NaCl, the solvent was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) and recrystallized from an ethyl acetate-hexane system to obtain the title compound (1.4 g, 8.3 mmol, 4.5%) as white crystals.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
78 g
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.46 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
4.5%

Synthesis routes and methods IV

Procedure details

Tris(2-(2-methoxyethoxy)ethyl)amine (3.0 mL, 9.4 mmol) was added to a mixture of 2,6-dichloronicotinic acid (40 g (90% purity), 0.19 mol), acetamide (80 g, 1.4 mol), potassium carbonate (78 g, 0.56 mol), copper(I) chloride (0.93 g, 9.4 mmol) and xylene (80 mL), which was stirred overnight at 145° C. After cooling, copper(I) chloride (0.46 g, 4.6 mmol) was added to the reaction solution, which was stirred overnight at 145° C. After cooling the reaction solution to 105° C., water (100 mL) was added, the solution was stirred for 1 hour at the same temperature, and cooled down to room temperature. 5N hydrochloric acid (150 mL) was added, the solution was neutralized with a citric acid aqueous solution, then, ethyl acetate was added, and the solution was filtered through Celite pad. The organic layer was washed with brine, then, the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (ethyl acetate), recrystallization by the ethyl acetate-hexane was carried out to obtain the title compound (1.4 g, 8.3 mmol, 4.5%) as white crystal.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
78 g
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.46 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
4.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloronicotinic acid
Reactant of Route 2
2-Amino-6-chloronicotinic acid
Reactant of Route 3
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2-Amino-6-chloronicotinic acid
Reactant of Route 4
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2-Amino-6-chloronicotinic acid
Reactant of Route 5
2-Amino-6-chloronicotinic acid
Reactant of Route 6
2-Amino-6-chloronicotinic acid

Citations

For This Compound
1
Citations
KW Wurm, FM Bartz, L Schulig, A Bodtke… - ACS …, 2022 - ACS Publications
… 2-Amino-6-chloronicotinic acid (310 mg, 1.81 mmol) was suspended in DCM (20 mL). CDI (322 mg, 1.99 mmol, 1.1 equiv) was added in one portion, and the mixture was stirred for 15 …
Number of citations: 10 pubs.acs.org

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